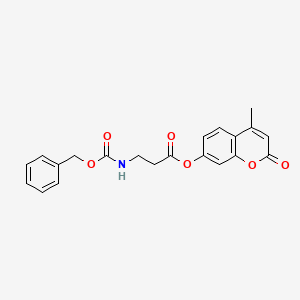![molecular formula C30H25ClN4O2S B15038803 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15038803.png)
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C30H25ClN4O2S and a molecular weight of 541.076 g/mol . This compound is known for its unique structural features, which include a benzyloxyphenyl group, a benzimidazole moiety, and a sulfanylacetohydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(benzyloxy)benzaldehyde: This intermediate is synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 1-(4-chlorobenzyl)-1H-benzimidazole: This involves the condensation of o-phenylenediamine with 4-chlorobenzyl chloride under acidic conditions.
Formation of the hydrazide: The benzimidazole derivative is then reacted with thioacetic acid to form the corresponding thioamide, which is subsequently converted to the hydrazide using hydrazine hydrate.
Condensation reaction: Finally, the hydrazide is condensed with 4-(benzyloxy)benzaldehyde under reflux conditions to yield the target compound.
Chemical Reactions Analysis
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace the benzyloxy group.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further investigation in cancer research.
Mechanism of Action
The exact mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has a similar structure but contains a triazole ring instead of a benzimidazole ring.
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetohydrazide: This compound includes a piperazine ring and a sulfonyl group, which may enhance its biological activity.
These comparisons highlight the uniqueness of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide, particularly its benzimidazole moiety and sulfanylacetohydrazide linkage, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C30H25ClN4O2S |
|---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H25ClN4O2S/c31-25-14-10-23(11-15-25)19-35-28-9-5-4-8-27(28)33-30(35)38-21-29(36)34-32-18-22-12-16-26(17-13-22)37-20-24-6-2-1-3-7-24/h1-18H,19-21H2,(H,34,36)/b32-18+ |
InChI Key |
MPCKHNIBBFMJIE-KCSSXMTESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B15038727.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15038735.png)
![Pyrimidine-4,6-dione, hexahydro-5-[3-(2-phenoxyethoxy)benzylidene]-2-thioxo-](/img/structure/B15038736.png)
![(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15038738.png)
![N-methyl-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15038757.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15038759.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B15038767.png)
![4-methyl-3-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038780.png)
![5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide](/img/structure/B15038781.png)
![(3Z)-3-[(2-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15038786.png)
![(4E)-4-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15038791.png)
![N-phenyl-4-(piperidin-1-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B15038808.png)
![N'-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B15038813.png)
